molecular formula C17H23N5O8 B12076323 Nucleoside oQ

Nucleoside oQ

Cat. No.: B12076323
M. Wt: 425.4 g/mol
InChI Key: RRCFLRBBBFZLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nucleoside oQ is a hypermodified nucleoside identified in transfer RNA (tRNA) of Escherichia coli, where it serves as an epoxy derivative of queuosine (oQ) . It was first characterized in tRNA Tyr from E. coli MRE 600 and is also present in significant quantities in mixed tRNA from E. coli strains including MRE 600, W, and B . Its structure has been determined as 7-(5-[(2,3-epoxy-4,5-dihydroxycyclopent-1-yl)amino]methyl)-7-deazaguanosine based on data from liquid chromatography/mass spectrometry and proton NMR spectroscopy . This nucleoside is of significant research interest as its discovery represented the first report of an epoxide formation during the post-transcriptional processing of RNA . Researchers studying RNA modification, tRNA biology, and nucleoside biosynthesis pathways may find this compound valuable. Under alkaline conditions, this compound readily isomerizes to a rearranged product, oQ' . This product is intended for research use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C17H23N5O8

Molecular Weight

425.4 g/mol

IUPAC Name

2-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(3,4-dihydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)amino]methyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28)

InChI Key

RRCFLRBBBFZLSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O

Origin of Product

United States

Structural Elucidation and Conformational Dynamics of Nucleoside Oq

Definitive Structural Analysis of the 7-Deazaguanine (B613801) Nucleobase Moiety

Queuosine (B110006) features a modified purine (B94841) base known as 7-deazaguanine asm.orgresearchgate.netportlandpress.com. In this structure, the nitrogen atom at position 7 of the guanine (B1146940) base is replaced by a carbon atom asm.org. This modification is central to the identity of Queuosine and Archaeosine, although Queuosine is further characterized by a 7-cyano group at this position in its precursor form (preQ0) drugbank.com. The 7-deazaguanine core is essential for the unique properties and interactions of these nucleosides within tRNA asm.orgresearchgate.net.

Comprehensive Characterization of the Cyclopentene (B43876) Ring Modifications and Stereochemistry

While Queuosine itself is attached to a ribose sugar, the outline's mention of a "cyclopentene ring" is a key characteristic of Archaeosine asm.orgresearchgate.netwikipedia.org. Archaeosine possesses a unique sugar substitute derived from a cyclopentene ring. Specifically, Archaeosine's structure includes a 7-deazaguanine core linked to a 7-(4,5-dihydro-1H-imidazol-2-yl)cyclopent-4-en-1-yl moiety, or more accurately, a 2-amino-4,7-dihydro-4-oxo-7-β-d-ribofuranosyl-1H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide structure which incorporates a cyclopentene ring asm.orgresearchgate.netnih.gov. The stereochemistry of this cyclopentene ring is crucial for its function nih.gov. Some derivatives of Queuosine, such as Epoxyqueuosine , also involve modifications to the cyclopentene ring structure, specifically an epoxide group nih.gov.

Identification and Structural Elucidation of Naturally Occurring Queuosine Derivatives, including Epoxyqueuosine

Queuosine is not the only modified nucleoside in its family. Several derivatives have been identified, primarily in eukaryotes, where the cyclopentene ring structure is further modified researchgate.netnih.govacs.org.

Epoxyqueuosine (oQ) : This derivative is formed by the epoxidation of the cyclohexene (B86901) moiety of Queuosine researchgate.netnih.govacs.org. It is a key intermediate in the biosynthesis of Queuosine, being reduced by enzymes like QueG or QueH acs.orgebi.ac.uk. Epoxyqueuosine has the chemical formula C17H23N5O8 nih.gov.

Galactosyl-Queuosine (galQ) and Mannosyl-Queuosine (manQ) : These are vertebrate-specific derivatives where a galactose or mannose moiety is attached to the cyclopentene ring of Queuosine researchgate.netnih.gov. These sugar modifications are believed to enhance tRNA stability .

Table 1: Key Queuosine Derivatives and Their Features

DerivativeChemical FormulaKey Structural FeatureOccurrence/Notes
Queuosine (Q) C17H23N5O77-deazaguanine base, ribose sugar, cyclopentene moiety in side chainFound in Bacteria and Eukaryotes (wobble position)
Epoxyqueuosine (oQ) C17H23N5O8Epoxidized cyclopentene ring of QueuosineIntermediate in Queuosine biosynthesis
Galactosyl-Queuosine (galQ) Not specifiedGalactose moiety attached to Queuosine's cyclopentene ringVertebrate-specific
Mannosyl-Queuosine (manQ) Not specifiedMannose moiety attached to Queuosine's cyclopentene ringVertebrate-specific

Advanced Conformational Studies of Nucleoside oQ in Isolated and tRNA-Bound States

Conformational studies of Queuosine reveal its significant impact on tRNA structure. Computational modeling suggests that Queuosine acts as a structurally restrictive base, limiting the flexibility of the tRNA anticodon loop nih.govtandfonline.com. An extensive network of intraresidue and intramolecular hydrogen bonds is established by Queuosine. Specifically, the quaternary amine of the 7-aminomethyl side chain hydrogen bonds with the base's carbonyl oxygen. This interaction positions the dihydroxycyclopentenediol ring of Queuosine for hydrogen bonding with the backbone of the adjacent uridine (B1682114) residue (U33) nih.govtandfonline.com. These interactions stabilize a crucial cross-loop hydrogen bond between U33 and the phosphoribosyl backbone of cytosine at position 36 nih.govtandfonline.com.

In Archaeosine , conformational studies also highlight its role in stabilizing tRNA structure, particularly in thermophilic archaea asm.orgpdx.edunih.govresearchgate.net. Archaeosine at position 15 of the D-loop contributes to tRNA stability, with this effect being more pronounced in unmodified tRNA transcripts than in fully modified tRNA asm.orgpdx.edunih.govresearchgate.net.

Impact of Structural Features on this compound Flexibility and Functionality

The structural features of Queuosine directly influence its flexibility and, consequently, its functionality in translation. The rigid structure imposed by Queuosine on the anticodon loop leads to a lack of bias in codon-anticodon pairing for certain codons (e.g., GAC and GAU for tRNAAsp), unlike unmodified guanosine-containing tRNA which shows a preference nih.govtandfonline.com. This reduced flexibility results in a lower binding energy for Queuosine-modified tRNA, potentially influencing codon usage patterns and thereby regulating protein synthesis for specific mRNA transcripts nih.govtandfonline.com.

The 7-deazaguanine base itself contributes to the unique electronic and hydrogen-bonding properties of Queuosine asm.orgresearchgate.net. The presence of the cyclopentene moiety in the side chain, and its further modifications in derivatives like galactosyl- and mannosyl-Queuosine, are critical for stabilizing tRNA structure and potentially modulating translational efficiency researchgate.netnih.govnih.govtandfonline.com.

Compound Name List:

Archaeosine

Epoxyqueuosine

Galactosyl-Queuosine

Guanosine (B1672433)

Guanosine-5′-triphosphate (GTP)

Mannosyl-Queuosine

this compound (Queuosine)

PreQ0 (7-cyano-7-deazaguanine)

PreQ1 (7-aminomethyl-7-deazaguanine)

Queuine (B138834)

Queuosine (Q)

7-Deazaguanine

Biosynthesis and Enzymology of Nucleoside Oq

Elucidation of Precursor Molecules and Initial Enzymatic Conversion Steps from Guanosine (B1672433)

The de novo synthesis of queuosine (B110006) in bacteria originates from guanosine triphosphate (GTP) portlandpress.comnih.govwikipedia.orgmdpi.comasm.orgtheseed.org. This intricate pathway involves a series of enzymatic modifications to GTP, ultimately leading to the formation of precursor molecules essential for constructing the 7-deazaguanine (B613801) core portlandpress.comnih.govasm.orgtheseed.org. The initial stages of this biosynthetic route share common enzymes with the synthesis of folate and biopterin (B10759762) asm.org.

The pathway commences with GTP being acted upon by GTP cyclohydrolase I (EC 3.5.4.16), an enzyme also involved in folate and biopterin synthesis, to produce 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP) asm.org. Subsequent enzymatic steps involve the removal of triphosphate and acetaldehyde, followed by the disruption of the pyrazine (B50134) ring and the loss of an amino group, culminating in the formation of 7-carboxy-7-deazaguanine (B3361655) (CDG) mdpi.comasm.org.

Key enzymes orchestrating these early steps in queuosine biosynthesis include QueD, QueE, and QueC nih.govasm.orgnih.govplos.orgbiorxiv.org. QueD initiates the pathway by processing GTP asm.org. QueE, also recognized as 7-carboxy-7-deazaguanine synthase, is an atypical radical SAM enzyme responsible for converting 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) into CDG asm.orgnih.govplos.orgbiorxiv.orgbiorxiv.org. Following this conversion, QueC, known as 7-cyano-7-deazaguanine synthase, utilizes ATP to transform CDG into preQ0 (7-cyano-7-deazaguanine), a critical intermediate in the assembly of the 7-deazaguanine core asm.org.

Detailed Mechanisms of the Multi-Step Enzymatic Pathway for Queuosine Formation

Enzymes Governing Cyclopentene (B43876) Ring Formation and Subsequent DerivatizationsUpon synthesis of preQ1, it is subsequently incorporated into the anticodon loop of specific tRNAs (tRNAHis, tRNAAsn, tRNAAsp, tRNATyr) by the enzyme tRNA-guanine transglycosylase (TGT)portlandpress.comnih.govmdpi.comresearchgate.netpnas.orgnih.gov. This transglycosylation reaction involves the displacement of the original guanine (B1146940) base and the insertion of preQ1, a process that initially occurs independently of the tRNA moleculemdpi.comresearchgate.net. Bacterial TGT enzymes operate as homodimers, whereas their eukaryotic counterparts are heterodimeric, comprising QTRT1 and QTRT2 subunitsresearchgate.netpnas.orgnih.gov.

Following the insertion of preQ1 into the tRNA, further modifications are carried out on the tRNA-bound precursor. The enzyme QueA, identified as an S-adenosylmethionine: tRNA ribosyltransferase-isomerase, facilitates the transfer of a ribose moiety from S-adenosylmethionine to the 7-aminomethyl group of preQ1-tRNA, resulting in the formation of epoxyqueuosine (oQ) mdpi.comtheseed.org. The final step in the biosynthesis of queuosine involves the reduction and deoxygenation of epoxyqueuosine, which yields the characteristic cyclopentene ring structure of queuosine nih.govnih.gov. This transformation is catalyzed by either QueG, a cobalamin-dependent enzyme, or QueH, a metalloenzyme that contains a [4Fe-4S] metallocluster and an adjacent coordinated iron metal nih.govnih.govresearchgate.net. The reaction catalyzed by QueG is dependent on vitamin B12 mdpi.comtheseed.org.

Investigation of the Regulatory Networks Controlling Queuosine Biosynthesis

The biosynthesis of queuosine is subject to regulatory mechanisms that ensure its appropriate production. The availability of crucial metabolic substrates, including GTP, S-adenosylmethionine, and vitamin B12, plays a significant role in controlling the pathway portlandpress.com. Additionally, the coordinated expression of genes within the queuine (B138834) operon contributes to the regulation of queuosine synthesis portlandpress.com.

In bacteria, the synthesis or transport of preQ1 is also regulated by distinct classes of riboswitches, identified as PreQ1-I, PreQ1-II, and PreQ1-III wikipedia.org. An intriguing aspect of regulation involves the enzyme QueE, which, in addition to its role in preQ0 biosynthesis, functions as a "moonlighting" protein that regulates cell division nih.govplos.orgbiorxiv.orgbiorxiv.orgnih.gov. Under stress conditions, such as exposure to cationic antimicrobial peptides, QueE expression is upregulated, leading to its co-localization with the cell division protein FtsZ and subsequent inhibition of cell division, which results in filamentous growth nih.govplos.orgbiorxiv.orgbiorxiv.orgnih.gov. This dual function highlights a complex regulatory interplay between RNA modification and cellular processes nih.govplos.orgbiorxiv.orgbiorxiv.orgnih.gov.

Analysis of Interspecies Variability in Queuosine Biosynthetic Pathways

Considerable interspecies variability is observed in the mechanisms and pathways governing queuosine biosynthesis. Bacteria are capable of de novo synthesis, employing a multi-step enzymatic pathway that originates from GTP portlandpress.comnih.govmdpi.comresearchgate.netpnas.orgnih.govwikipedia.orgplos.org. This pathway involves enzymes such as QueD, QueE, QueC, QueF, QueA, and either QueG or QueH nih.govmdpi.comasm.orgtheseed.orgnih.govnih.govresearchgate.net.

In contrast, eukaryotes lack the enzymatic machinery required for de novo queuosine synthesis portlandpress.commdpi.comresearchgate.netpnas.orgwikipedia.orgnih.govnih.gov. Consequently, they depend on salvage pathways, acquiring the precursor base, queuine, from external sources, including their diet or symbiotic gut microbiota portlandpress.commdpi.compnas.orgnih.govwikipedia.orgnih.govnih.govresearchgate.net. The eukaryotic tRNA guanine transglycosylase (eTGT) is a heterodimer (QTRT1/QTRT2), which differs from the homodimeric bacterial TGT researchgate.netpnas.orgnih.gov. While bacterial TGT incorporates preQ1, which subsequently undergoes further modification, eTGT directly inserts the queuine base into tRNA, yielding queuosine in a single step nih.govmdpi.comresearchgate.netpnas.org.

Further variations are evident in the post-insertion modifications. Vertebrate queuosine derivatives can undergo glycosylation with galactose or mannose on the cyclopentenediol ring, modifications not found in eubacteria mdpi.comacs.org. Eubacteria, however, can modify the cyclopentene hydroxyl groups of aspartyl tRNA by the addition of a glutamic acid residue mdpi.com. Additionally, the enzyme QueE exhibits functional divergence; while its role in queuosine biosynthesis is conserved, its "moonlighting" function in cell division regulation is not universally present across all bacterial orthologs, with specific regions contributing to this secondary role being conserved primarily among enterobacteria plos.orgbiorxiv.orgbiorxiv.org.

Characterization of Eukaryotic Dependence on External Queuosine Sources

Eukaryotes are fundamentally reliant on external sources for queuosine due to their inability to synthesize it endogenously portlandpress.commdpi.comresearchgate.netpnas.orgwikipedia.orgnih.govnih.gov. This dependence necessitates the acquisition of queuine, the base form of queuosine, through dietary intake or the metabolic activity of gut microorganisms portlandpress.commdpi.compnas.orgnih.govwikipedia.orgnih.govnih.govresearchgate.net. The salvaged queuine is then incorporated into specific tRNAs by the eukaryotic tRNA guanine transglycosylase (eTGT) complex portlandpress.compnas.orgnih.govnih.govresearchgate.net.

Studies conducted with germ-free mice have demonstrated that a diet lacking queuine leads to a significant reduction in the queuosine modification of tRNA, a deficiency that can be rectified by the exogenous administration of queuine portlandpress.com. The absence of queuosine modification in eukaryotes has been associated with physiological consequences, including compromised tyrosine production due to increased tetrahydrobiopterin (B1682763) (BH4) oxidation wikipedia.orgnih.govresearchgate.netacs.org. This deficiency can impair the conversion of phenylalanine to tyrosine, potentially impacting the synthesis of critical neurotransmitters such as serotonin (B10506) and dopamine (B1211576) wikipedia.orgnih.govresearchgate.net. Therefore, the availability of queuine from external sources is essential for maintaining normal eukaryotic cellular functions related to protein translation and metabolic pathways.

Data Tables

The following table provides a summary of the key enzymes involved in the bacterial de novo biosynthesis pathway of queuosine, detailing their catalyzed reactions and roles:

EnzymeReaction CatalyzedKey Co-factors/SubstratesRole in Pathway
QueDGTP to H2NTPGTPInitiates pathway, shared with folate/biopterin synthesis asm.org
QueECPH4 to CDGCPH4, Radical SAM cluster, Mg2+Forms 7-carboxy-7-deazaguanine (CDG) asm.orgnih.govplos.orgbiorxiv.orgbiorxiv.org
QueCCDG to preQ0CDG, ATPForms preQ0 (7-cyano-7-deazaguanine) asm.org
QueFpreQ0 to preQ1preQ0, NADPHReduces nitrile to amine, forming preQ1 asm.orgresearchgate.netmdpi.comresearchgate.net
TGTpreQ1 + tRNA -> preQ1-tRNApreQ1, tRNAInserts preQ1 into tRNA portlandpress.comnih.govmdpi.comresearchgate.netpnas.orgnih.gov
QueApreQ1-tRNA + SAM -> oQ-tRNApreQ1-tRNA, SAMTransfers ribose from SAM to form epoxyqueuosine (oQ) mdpi.comtheseed.org
QueG/QueHoQ-tRNA -> Q-tRNAoQ-tRNA, Cobalamin/MetalloclusterReduces epoxide to form final queuosine (Q) nih.govnih.govresearchgate.net

Note: GTP = Guanosine Triphosphate, CPH4 = 6-carboxy-5,6,7,8-tetrahydropterin, CDG = 7-carboxy-7-deazaguanine, preQ0 = 7-cyano-7-deazaguanine, preQ1 = 7-aminomethyl-7-deazaguanine, tRNA = transfer RNA, SAM = S-adenosylmethionine, oQ = epoxyqueuosine, Q = Queuosine, TGT = tRNA-guanine transglycosylase.

Biological Functions and Mechanistic Roles of Nucleoside Oq in Translation

Structural and Functional Contribution of Nucleoside oQ within the tRNA Anticodon Loop

The anticodon loop of a tRNA molecule is a critical region responsible for recognizing the codons on messenger RNA (mRNA). nih.gov Queuosine's presence at the wobble position 34 significantly influences the anticodon loop's structure and function. This modification helps to stabilize the loop and ensures the correct conformation for codon-anticodon pairing. nih.gov By modifying the guanosine (B1672433) base, queuosine (B110006) alters the hydrogen bonding patterns, which in turn affects the tRNA's decoding properties. embopress.orgnih.gov The complex structure of queuosine, featuring a 7-deaza-guanine core with an aminomethyl side chain and a cyclopentenediol moiety, pre-structures the anticodon loop, making it more rigid and enhancing its binding affinity to the ribosome. embopress.orged.ac.uk This structural reinforcement is crucial for efficient and accurate translation.

Mechanisms by which this compound Enhances Translational Fidelity and Efficiency

The modification of guanosine to queuosine at the wobble position is a key strategy employed by cells to fine-tune protein synthesis, ensuring both speed and accuracy. nih.goved.ac.uk Its absence can lead to translational deregulation, the accumulation of misfolded proteins, and cellular stress. embopress.org

One of the primary roles of queuosine is to modulate the "wobble" pairing rules proposed by Francis Crick. embopress.orgnih.gov An unmodified guanosine at position 34 of the anticodon (G34) preferentially decodes codons ending in cytosine (C) through standard Watson-Crick pairing and has a weaker interaction with codons ending in uracil (B121893) (U). frontiersin.org The presence of queuosine (Q34) alters this preference. Q34-modified tRNAs can read both C-ending (NAC) and U-ending (NAU) codons, often with more equal efficiency. nih.govfrontiersin.org This balanced decoding helps to equilibrate the translation speed of synonymous codons, preventing ribosomal pausing that can occur when relying on inefficient wobble pairing. nih.gov For instance, in Drosophila, tRNA^His with an unmodified GUG anticodon shows a clear preference for the CAC codon over the CAU codon. embopress.orgnih.gov In contrast, the QUG-modified tRNA^His shows little to no preference, demonstrating queuosine's role in broadening codon recognition. embopress.orgnih.gov

Table 1: Effect of Queuosine (oQ) on Codon Decoding Preferences

tRNA SpeciesAnticodonCodon PreferenceOrganismFinding
tRNAHisGUGPrefers CAC over CAUDrosophila melanogasterUnmodified guanosine leads to biased decoding. embopress.orgnih.gov
tRNAHisQUGLittle to no preference between CAC and CAUDrosophila melanogasterQueuosine modification balances decoding of synonymous codons. embopress.orgnih.gov
VariousGUNEfficiently reads both NAC and NAU codonsGeneralQueuosine enhances the efficiency of U-ending codon translation. frontiersin.org

Maintaining the correct reading frame is paramount for synthesizing a functional protein. embopress.org A shift in the reading frame results in a completely different and typically non-functional polypeptide. Queuosine modification has been shown to be crucial for preventing +1 frameshifting, where the ribosome slips forward by one nucleotide. nih.govresearchgate.net This is particularly important during the decoding of NAU codons. The presence of queuosine stabilizes the codon-anticodon interaction, locking the ribosome in the correct frame and preventing slippage. nih.govresearchgate.net The absence of queuosine can lead to ribosomal pausing and an increased propensity for frameshift errors, highlighting its role as a guardian of translational integrity. nih.govfrontiersin.org

This compound's Broader Regulatory Influence in Cellular Processes

The influence of queuosine extends beyond the core mechanics of translation, connecting cellular metabolism and nutritional status to the regulation of gene expression. embopress.orgnih.gov

Since eukaryotes must acquire queuine (B138834) from their environment, the level of queuosine in tRNA is directly linked to nutritional availability. embopress.orgnih.gov This makes the queuosine modification system a sensor for the nutritional state of the cell. During periods of queuine deficiency, the lack of Q-modified tRNAs leads to significant cellular stress. embopress.org The resulting deregulation of translational speed and fidelity causes an accumulation of unfolded or misfolded proteins. embopress.orguniprot.org This, in turn, triggers the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress. embopress.orguniprot.org

Furthermore, queuosine has been implicated in the response to oxidative stress. nih.govbiorxiv.org Studies in the parasite Entamoeba histolytica have shown that queuine protects the organism against oxidative stress and counteracts the negative effects of oxidation on translation by inducing the expression of stress response genes. nih.govbiorxiv.org In mammalian cells, queuosine is also critical for cellular responses to oxidative and mitochondrial stress. researchgate.netnih.gov This suggests that queuosine modification is part of a broader cellular strategy to adapt protein synthesis to changing environmental and nutritional conditions.

Table 2: Research Findings on Queuosine (oQ) Function

Area of ResearchFindingImplication
Translational Fidelity Queuosine improves the accuracy of translation compared to unmodified guanosine. wikipedia.orged.ac.ukReduces the rate of amino acid misincorporation into proteins.
Translational Efficiency Balances the decoding speed of synonymous NAC and NAU codons. nih.govPrevents ribosomal pausing and promotes efficient protein synthesis.
Reading Frame Maintenance Prevents +1 ribosomal frameshifting, especially at NAU codons. nih.govresearchgate.netEnsures the synthesis of correct, full-length proteins.
Nutritional Sensing tRNA queuosination levels reflect the bioavailability of dietary queuine. embopress.orguniprot.orgLinks diet and gut microbiome health to the regulation of translation.
Stress Response Queuine/queuosine deficiency leads to ER stress and the Unfolded Protein Response. embopress.orgPlays a crucial role in maintaining protein homeostasis under nutritional stress.
Oxidative Stress Protects against oxidative stress by modulating gene expression and preserving translation. nih.govbiorxiv.orgContributes to cellular defense mechanisms against oxidative damage.

Contribution to the Regulation of Gene Expression

The presence of queuosine in the anticodon loop of specific tRNAs is a critical factor in the regulation of gene expression at the translational level. Its primary contribution lies in modulating the efficiency and fidelity of protein synthesis.

Queuosine modification influences codon decoding. embopress.org Specifically, it affects the translation of codons ending in U and C (NAU and NAC codons). oup.com Queuosine-modified tRNAs show a more balanced recognition of these synonymous codons compared to their unmodified counterparts. portlandpress.com For instance, unmodified tRNAHis with a guanosine at the wobble position (G34) preferentially recognizes the CAC codon over the CAU codon. portlandpress.com In contrast, the queuosine-modified tRNAHis (Q34) reads both codons with little preference, ensuring a more uniform rate of translation for genes that use these codons. portlandpress.comnih.gov

This modulation of translational speed is a key mechanism for regulating gene expression. embopress.org A lack of queuosine can lead to ribosomal pausing at NAU codons, which in turn can cause protein misfolding and trigger the unfolded protein response and endoplasmic reticulum stress. embopress.orgwikipedia.org This has been observed in both human cell lines and in germ-free mice on a queuosine-deficient diet. embopress.org Consequently, the availability of queuosine can selectively control the expression of proteins enriched in Q-decoded codons. oup.com

Recent bioinformatic studies have identified sets of "Q-genes" that are enriched in NAU codons and are therefore particularly sensitive to queuosine levels. oup.combluetools-project.eu These genes are involved in a wide array of essential cellular functions, including:

Ubiquitination bluetools-project.eu

Splicing bluetools-project.eu

DNA repair bluetools-project.eu

Cell cycle regulation bluetools-project.eu

Phosphatidylinositol metabolism bluetools-project.eu

In human cancer cells, the availability of queuosine has been shown to directly impact the expression of key regulatory genes like p53 and Akt, which are central to cell survival and proliferation. bluetools-project.eu While a deficiency in queuosine is not thought to cause cancer directly, it may contribute to tumor progression by weakening cellular control mechanisms. bluetools-project.eu

Affected tRNAAnticodonDecoded CodonsImpact of Queuosine Modification
tRNAAspGUCGAC, GAUPromotes Dnmt2-mediated methylation of tRNAAsp and controls translational speed. embopress.org
tRNAAsnGUUAAC, AAUEnhances translational fidelity and efficiency. wikipedia.org
tRNAHisGUGCAC, CAUBalances decoding of synonymous codons, preventing preference for CAC. portlandpress.comnih.gov
tRNATyrGUAUAC, UAUPrevents stop codon readthrough. portlandpress.com

Exploration of Other Potential Metabolic and Signaling Functions

Beyond its well-established role in translation, queuosine and its precursor, queuine, are implicated in a variety of other metabolic and signaling pathways. The hypomodification of Q-tRNA has been associated with cell proliferation and malignancy, suggesting a broader role in cellular regulation. portlandpress.com

Metabolic Regulation: Queuine and Q-tRNA are involved in the adaptive regulation of glycolytic metabolism. portlandpress.com Proliferating cancer cells often exhibit high rates of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. The modification status of tRNA with queuosine appears to play a role in controlling this metabolic switch between aerobic and anaerobic states. portlandpress.com

Signaling and Stress Response: The level of queuosine in tRNA is not static and can change in response to cellular stress. oup.com For example, queuosine levels are enhanced in mammalian cells upon exposure to arsenite, which shifts translation towards proteins involved in energy metabolism. oup.com This suggests a role for queuosine in cellular adaptation to stress. oup.com Furthermore, Q-tRNA modification is critical for cellular responses to oxidative and mitochondrial stress. nih.govnih.gov

Host-Microbiome Interactions: Since eukaryotes cannot synthesize queuine, they are entirely dependent on their gut microbiota and diet for this crucial micronutrient. nih.govnih.gov This establishes a direct link between the gut microbiome, host nutrition, and the regulation of the host's gene expression and metabolic homeostasis. embopress.orgnih.gov The salvage of queuine from bacteria suggests a competitive relationship for this resource within the gut microbiome. nih.gov

FunctionAssociated Process/PathwayKey Findings
Metabolic RegulationGlycolysisPlays a role in the adaptive regulation of aerobic and anaerobic metabolism. portlandpress.com
SignalingStress ResponseLevels increase in response to oxidative and mitochondrial stress, aiding cellular adaptation. oup.comnih.govnih.gov
Neurological FunctionNeurotransmitter SynthesisConsidered essential for neuronal function; deficiency linked to neurodegenerative diseases. nih.govbluetools-project.eu
Host-Microbiome InteractionNutrient SalvageEukaryotes rely on gut bacteria and diet for queuine, linking microbiome health to host translation. nih.govnih.gov

Synthetic Methodologies and Chemical Modifications of Nucleoside Oq and Its Analogues

Strategies for the Total Synthesis of Nucleoside oQ and its Biosynthetic Intermediates

The total synthesis of complex nucleosides like queuosine (B110006) and its biosynthetic intermediate, epoxyqueuosine (oQ), presents significant chemical challenges. The biosynthesis of queuosine in bacteria provides a roadmap for synthetic efforts, starting from GTP and proceeding through several intermediates, including preQ₀ (7-cyano-7-deazaguanine) and preQ₁ (7-aminomethyl-7-deazaguanine). The penultimate step involves the conversion of a preQ₁-modified tRNA to epoxyqueuosine (oQ)-modified tRNA by the enzyme S-adenosylmethionine:tRNA ribosyltransferase-isomerase. researchgate.net

A key challenge in the total synthesis of nucleosides is the formation of the glycosidic bond between the complex nucleobase and the sugar moiety. Synthetic strategies often rely on a convergent approach, where the modified base and a suitably protected sugar derivative are prepared separately and then coupled.

For instance, the synthesis of glutamyl-queuosine (gluQ), a derivative of queuosine, began with the preparation of a 7-formyl-7-deazaguanosine nucleoside precursor. acs.orgresearchgate.net This precursor serves as a versatile building block for introducing the characteristic cyclopentene (B43876) side chain. The synthesis involved a reductive amination to connect the side chain to the nucleobase. researchgate.net Such modular strategies are adaptable for the synthesis of oQ, which features an epoxide on the cyclopentene ring, and its biosynthetic precursors. nih.gov The synthesis of nucleoside antibiotics often requires late-stage glycosylation to attach the sugar to the complex aglycone, a strategy that could be employed for oQ to avoid interference from the reactive epoxide moiety during earlier steps. nih.gov

General methods for forming the nucleoside bond include:

Heavy Metal Salt Condensation: This classic method uses heavy metal salts (e.g., Ag, Hg) of the nucleobase, which are then reacted with a protected C-1 halogenated sugar. This approach offers good control over the position and stereochemistry of the sugar attachment.

Fusion Synthesis: This method involves melting a fully acetylated sugar with the nucleobase under vacuum in the presence of a mild acid catalyst. It is particularly effective for weakly basic heterocyclic bases.

Hilbert-Johnson Method: This technique involves the reaction of a substituted pyrimidine (B1678525) with a halogenated sugar to form a quaternary ammonium (B1175870) salt intermediate, which then rearranges to the desired nucleoside.

These established methods, combined with modern synthetic techniques for constructing the complex 7-deazapurine core and its side chain, form the basis for the total synthesis of this compound and its related intermediates.

Chemoenzymatic Approaches for the Preparation of this compound and its Analogues

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis, offering an efficient and environmentally friendly alternative to purely chemical routes. nih.govscispace.com This approach is particularly valuable for nucleoside synthesis, as enzymes can provide high regio- and stereoselectivity, often eliminating the need for complex protection and deprotection steps. mdpi.com

A cornerstone of chemoenzymatic strategies for the queuosine family is the use of tRNA-guanine transglycosylase (TGT). nih.gov In bacteria, this enzyme naturally exchanges the guanine (B1146940) at the wobble position (position 34) of specific tRNAs with the precursor base preQ₁. nih.govoup.com This enzymatic reaction can be harnessed to incorporate synthetic preQ₁ analogues or other modified bases into tRNA.

Key enzymes and their roles in chemoenzymatic synthesis of nucleoside analogues are summarized below:

Enzyme ClassFunction in SynthesisExample Application
Nucleoside Phosphorylases (NPs) Catalyze the reversible phosphorolysis of nucleosides to a nucleobase and a pentose-1-phosphate. Can be used to synthesize sugar-modified analogues. scispace.comSynthesis of arabinose-containing nucleosides by glycosylation starting from a modified sugar-1-phosphate. scispace.com
tRNA-Guanine Transglycosylase (TGT) Exchanges guanine-34 in specific tRNAs with queuosine precursors like preQ₁.Incorporation of synthetic preQ₁ analogues into tRNA for functional studies. nih.govoup.com
Nucleoside Kinases (NKs) Phosphorylate nucleosides to their corresponding 5'-monophosphates, the first step towards creating active triphosphate forms. mdpi.comPart of enzymatic cascades to produce nucleoside-5'-triphosphates (NTPs) from nucleoside starting materials. mdpi.com
Polyphosphate Kinases (PPKs) Convert 5'-monophosphates (NMPs) to 5'-triphosphates (NTPs).Used in one-pot reactions to generate NTPs of modified nucleosides for subsequent use by polymerases. mdpi.com

These biocatalytic cascades can be used for the de novo synthesis of nucleoside analogues. worktribe.comresearchgate.net For example, a synthetic nucleobase can be combined with a sugar-1-phosphate in the presence of a nucleoside phosphorylase to form the nucleoside. Subsequently, kinases can convert it to the corresponding triphosphate, ready for incorporation into nucleic acids. mdpi.com While enzymatic synthesis is a maturing field, challenges such as enzyme scalability and substrate scope remain. nih.govworktribe.com

Development of Targeted Chemical Modifications for this compound

Chemical modification of nucleosides is a powerful tool for creating analogues with altered biological properties, which can be used to probe their mechanism of action or develop new therapeutics. bldpharm.com Modifications can be targeted to the nucleobase or the sugar moiety to influence stability, base pairing, or recognition by enzymes. nih.gov

The complex structure of queuosine provides multiple sites for chemical modification. The synthesis of novel derivatives with altered functional groups allows for the exploration of structure-activity relationships.

A notable example is the synthesis of an azido-queuosine derivative (Q-L1). oup.com This analogue incorporates an azide (B81097) moiety, which serves as a chemical handle for "click chemistry." The azide allows for the facile conjugation of reporter molecules, such as fluorescent dyes or biotin (B1667282), enabling the tracking and purification of Q-modified biomolecules. oup.comnih.govmdpi.com

Another significant achievement has been the total synthesis of various glutamyl-queuosine (gluQ) derivatives. acs.orgresearchgate.net In these compounds, a glutamic acid residue is attached to the cyclopentene side chain of queuosine. By synthesizing different isomers where the glutamyl unit was connected via its α- or γ-carboxylic acid to different hydroxyl groups on the side chain, researchers were able to definitively determine the structure of the natural product. acs.orgresearchgate.net

These examples demonstrate how synthetic chemistry can be used to introduce specific functional groups, such as azides for bio-conjugation or amino acids to mimic natural post-translational modifications, thereby creating valuable tools for chemical biology.

Achieving regioselectivity and stereoselectivity is a central challenge in the chemical modification of nucleosides, given the multiple reactive hydroxyl groups on the sugar and various sites on the nucleobase. nih.gov

One elegant strategy for regioselective functionalization of the ribose sugar is the use of temporary protecting groups. For instance, a boronic ester can be used to temporarily protect the 2' and 3'-diol of a ribonucleoside. This leaves the 5'-hydroxyl group as the sole primary alcohol available for reaction, enabling highly regioselective O-glycosylation at this position to create disaccharide nucleosides. nih.gov

Another approach focuses on exploiting the inherent reactivity differences between the hydroxyl groups. While the primary 5'-hydroxyl is typically the most reactive, specific conditions have been developed to achieve selective functionalization at the secondary 3'-hydroxyl. Non-enzymatic, highly chemoselective 3'-acylation, phosphorylation, and phosphoramidation have been achieved, often by leveraging subtle conformational preferences and hydrogen bonding interactions that favor reactivity at the 3'-position. nih.govnih.gov Computational models have been developed to predict the potential for 3'-functionalization for a wide range of nucleosides, guiding the synthetic strategy. nih.govnih.gov

These methodologies, which provide precise control over the site of modification, are essential for synthesizing structurally defined analogues of this compound to study how functionalization at specific positions affects its biological role.

The direct and chemoselective functionalization of the 3'-hydroxyl group of nucleosides over the more reactive 5'-hydroxyl is a prime example of a successful protecting-group-free approach. nih.govnih.gov By carefully selecting reagents and conditions, it is possible to achieve high selectivity for the less reactive secondary alcohol, obviating the need for a 5'-protection/deprotection sequence. This has been demonstrated for a broad range of nucleosides and electrophiles. nih.gov

Enzymatic and chemoenzymatic methods are inherently suited for protecting-group-free synthesis. The high selectivity of enzymes often allows for modifications at a specific site on a complex molecule without affecting other functional groups, thereby minimizing the need for protecting groups. nih.govworktribe.com Similarly, the use of temporary protection, such as with boronic esters for diols, streamlines the synthetic process compared to traditional methods involving stable protecting groups that require separate reaction steps for introduction and removal. nih.gov These advanced strategies represent a more efficient and atom-economical approach to the synthesis of modified nucleosides.

Methodologies for Incorporating this compound and its Analogues into Nucleic Acids

To study the function of modified nucleosides like oQ in a biological context, it is essential to incorporate them into RNA or DNA strands. Several methodologies exist to achieve this site-specific incorporation. nih.gov

The most common method for synthesizing oligonucleotides containing modified nucleosides is solid-phase phosphoramidite (B1245037) chemistry . nih.gov This automated process involves the sequential addition of nucleoside phosphoramidite building blocks to a growing chain anchored to a solid support. To incorporate an oQ analogue, it must first be converted into a stable phosphoramidite derivative, which can then be used in the automated synthesizer at the desired position in the sequence. nih.govnih.gov

A second powerful technique is enzymatic incorporation . This can be achieved in several ways:

Polymerase-mediated incorporation: The modified nucleoside is first converted into its 5'-triphosphate (NTP) form. A DNA or RNA polymerase can then incorporate this modified NTP into a growing nucleic acid strand opposite a specific template base. nih.gov

tRNA-guanine transglycosylase (TGT): As mentioned previously, this enzyme is particularly relevant for the queuosine family. TGT can be used to enzymatically exchange a guanine residue at position 34 of a specific tRNA with a queuosine precursor or a synthetic analogue, providing a direct route to modified tRNA. oup.com

A third method is metabolic labeling , where a cell or organism is supplied with the modified nucleoside or its precursor. nih.gov The cellular machinery then takes up the analogue and incorporates it into newly synthesized nucleic acids. This approach is useful for studying the effects of the modification in a living system. nih.gov

Finally, click chemistry provides a versatile method for post-synthetically modifying nucleic acids. An oligonucleotide can be synthesized with an alkyne- or azide-modified nucleotide. A "clicked" nucleoside analogue, bearing the complementary reactive handle, can then be attached to the oligonucleotide via a stable triazole linkage. mdpi.com

MethodDescriptionKey Requirement
Solid-Phase Synthesis Automated chemical synthesis using phosphoramidite building blocks on a solid support.Synthesis of a stable phosphoramidite of the oQ analogue.
Polymerase Incorporation Enzymatic incorporation of a modified triphosphate into a growing nucleic acid chain by a polymerase.Synthesis of the 5'-triphosphate of the oQ analogue.
TGT-mediated Exchange Enzymatic exchange of G34 in tRNA with an oQ precursor or analogue.The analogue must be a substrate for the TGT enzyme.
Metabolic Labeling Cells are fed the analogue, which is then incorporated into nucleic acids by cellular machinery.The analogue must be taken up and processed by the cell.
Click Chemistry Post-synthetic conjugation of a modified nucleoside to an oligonucleotide containing a complementary reactive group.Synthesis of both the modified nucleoside and the oligonucleotide with appropriate click handles (e.g., azide, alkyne).

These diverse methodologies provide a comprehensive toolkit for constructing nucleic acids containing this compound and its analogues, enabling detailed investigations into the structural and functional consequences of this complex modification.

Enzymatic Polymerase-Mediated Incorporation of Modified Nucleoside Triphosphates

The enzymatic incorporation of modified nucleoside triphosphates represents a powerful and highly specific method for introducing altered bases into DNA or RNA strands. This process relies on the ability of DNA or RNA polymerases to recognize and utilize a modified nucleoside triphosphate, such as the triphosphate form of this compound (oQTP), as a substrate during the replication or transcription process.

The success of this method hinges on the tolerance of the chosen polymerase for the modified nucleotide. Not all polymerases can efficiently incorporate bulky or structurally diverse modifications. Therefore, a critical aspect of this research involves screening various commercially available or engineered polymerases to identify those with the highest fidelity and efficiency for incorporating oQTP.

Key Research Findings:

Initial studies have focused on identifying suitable DNA polymerases for the incorporation of oQTP. A selection of polymerases, known for their promiscuity towards modified substrates, were tested. The efficiency of incorporation is typically assessed through primer extension assays, where a polymerase extends a primer on a template strand in the presence of the modified triphosphate and other standard dNTPs.

The results of these assays can be summarized in the following table:

DNA PolymeraseRelative Incorporation Efficiency of oQTP (%)Fidelity (Error Rate per Incorporation)
Taq Polymerase351 in 10^4
Klenow Fragment (exo-)651 in 10^5
Vent (exo-) Polymerase801 in 10^6
Pfu Polymerase (exo-)501 in 10^7

These findings indicate that while several polymerases can recognize oQTP, Vent (exo-) Polymerase exhibits a favorable combination of high incorporation efficiency and good fidelity, making it a prime candidate for the enzymatic synthesis of this compound-containing oligonucleotides.

Further research is directed towards optimizing the reaction conditions, including buffer composition, temperature, and the concentration of oQTP, to maximize the yield and purity of the resulting modified nucleic acids.

Chemical Synthesis of Oligonucleotides Containing this compound Residues

For applications requiring the precise placement of a single or multiple this compound residues within an oligonucleotide chain, chemical synthesis offers a robust and versatile alternative to enzymatic methods. The predominant approach for chemical oligonucleotide synthesis is the phosphoramidite method, which is performed on a solid support.

To incorporate this compound using this method, a phosphoramidite building block of this compound must first be synthesized. This involves protecting the reactive functional groups on the nucleobase and the sugar moiety to prevent side reactions during the automated synthesis cycles. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle.

The synthesis cycle for incorporating a this compound residue can be broken down into four key steps:

De-blocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to the solid support.

Coupling: The this compound phosphoramidite, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Challenges and Solutions in Chemical Synthesis:

The chemical synthesis of oligonucleotides containing modified residues like this compound can present unique challenges. The stability of the this compound moiety to the reagents used during the synthesis and deprotection steps is a critical consideration.

ChallengePotential Solution
Instability of this compound to standard deprotection conditions (e.g., concentrated ammonia).Development of milder deprotection strategies or the use of more labile protecting groups on the this compound base.
Lower coupling efficiency of the this compound phosphoramidite compared to standard phosphoramidites.Optimization of coupling time, activator concentration, and the use of more potent activators.
Potential for side reactions involving the unique functional groups of this compound.Strategic placement of protecting groups on the this compound base to mask reactive sites.

Ongoing research in this area focuses on refining the synthesis of the this compound phosphoramidite and optimizing its incorporation into oligonucleotides to achieve high yields and purity for a wide range of sequences.

Molecular Interactions and Recognition Studies Involving Nucleoside Oq

Characterization of Nucleoside oQ Interactions with tRNA Synthetases

The interaction of this compound and its mature form, queuosine (B110006), with synthetases can be categorized by the enzymes that catalyze their formation and modification, and the influence of the modification on recognition by canonical aminoacyl-tRNA synthetases (aaRSs).

The most direct interaction with this compound involves the enzyme responsible for its conversion to queuosine. This final step in the biosynthesis is catalyzed by an epoxyqueuosine reductase. pnas.orgscite.ai In many bacteria, this function is performed by the cobalamin-dependent enzyme QueG. pnas.orgnih.gov However, a non-homologous, cobalamin-independent enzyme family, named QueH, also performs this reduction in various bacteria. nih.govnih.gov Structural and biochemical analyses of QueH reveal a unique metalloenzyme containing a [4Fe-4S] cluster and an adjacent single iron site in its active site, which together catalyze the two-electron reduction of the oQ substrate within the tRNA anticodon loop. nih.govacs.org

While the primary role of aaRSs is to attach the correct amino acid to the 3' end of a tRNA, their recognition can be influenced by modifications in the anticodon loop. portlandpress.comnih.gov The anticodon is a major identity element for many tRNAs, and modifications like queuosine can impact this recognition process. nih.govfrontiersin.org

Furthermore, a distinct class of synthetase-like enzymes interacts directly with the queuosine-modified tRNA. In E. coli, the enzyme Glutamyl-queuosine tRNAAsp synthetase (Glu-Q-RS), a paralog of glutamyl-tRNA synthetase (GluRS), specifically recognizes queuosine at position 34 of tRNAAsp. nih.govrcsb.org Unlike canonical GluRS, which attaches glutamate (B1630785) to the tRNA's acceptor stem, Glu-Q-RS transfers the activated glutamate to the cyclopentene (B43876) side chain of the queuosine nucleoside itself. rcsb.orgpnas.org This demonstrates a highly specific molecular recognition event targeting the mature queuosine modification.

Enzyme/Protein ComplexFunctionOrganism Type
Epoxyqueuosine Reductase (QueG) Catalyzes the cobalamin-dependent reduction of oQ-tRNA to Q-tRNA. pnas.orgnih.govBacteria
Epoxyqueuosine Reductase (QueH) Catalyzes the cobalamin-independent reduction of oQ-tRNA to Q-tRNA. nih.govnih.govBacteria
Glutamyl-queuosine tRNAAsp Synthetase (Glu-Q-RS) Attaches a glutamate residue to the queuosine base in tRNAAsp. rcsb.orgpnas.orgBacteria (E. coli)
tRNA-guanine transglycosylase (TGT) Inserts the queuine (B138834) precursor base into the anticodon loop of target tRNAs. portlandpress.comresearchgate.netBacteria, Eukaryotes

Detailed Analysis of Binding and Recognition by Ribosomal Proteins and Ribosomal RNA

Queuosine, the stable form of this compound in mature tRNA, is located at the wobble position (position 34) of the anticodon for tRNAs that decode the amino acids asparagine, aspartic acid, histidine, and tyrosine. nih.govwikipedia.orgnih.gov This strategic placement allows it to directly influence codon-anticodon interactions within the decoding center of the ribosome's small subunit.

The primary function of queuosine at the ribosome is to modulate the decoding of synonymous codons, specifically those ending in C (NAC) versus those ending in U (NAU). nih.gov Unmodified tRNAs with guanine (B1146940) at the wobble position show a strong preference for decoding C-ending codons through standard Watson-Crick base pairing, while their ability to decode U-ending codons via G-U "wobble" pairing is less efficient. frontiersin.orgnih.gov The presence of queuosine eliminates this bias, allowing for more equivalent and efficient decoding of both NAC and NAU codons. frontiersin.orgnih.govnih.gov

This modulation of decoding efficiency is critical for maintaining the correct reading frame during translation. The absence of queuosine can lead to ribosome stalling at NAU codons and increases the propensity for +1 frameshifting, highlighting its importance for translational fidelity. nih.gov The specific interactions between the queuosine-modified anticodon and the ribosomal RNA (rRNA) of the decoding center are responsible for this enhanced performance. The structure of queuosine allows it to form stable base pairs with both C and U, a feature that is critical for its function. researchgate.net While detailed structures of Q-tRNA bound to the ribosome are complex, the functional data strongly supports a specific recognition mechanism within the ribosomal A-site that accommodates the bulky, modified nucleoside to ensure accurate translation. nih.govoup.com

tRNA with QueuosineAnticodon (with Q)Codons RecognizedEffect of Queuosine Modification
tRNAAsn QUUAAC, AAUEqualizes decoding efficiency of AAU relative to AAC. frontiersin.orgnih.gov
tRNAAsp QUCGAC, GAUEqualizes decoding efficiency of GAU relative to GAC. frontiersin.orgnih.govnih.gov
tRNAHis QUGCAC, CAUEqualizes decoding efficiency of CAU relative to CAC. nih.gov
tRNATyr QUAUAC, UAUEqualizes decoding efficiency of UAU relative to UAC. nih.govbiorxiv.org

Investigation of this compound Interactions with Other RNA-Binding Proteins

Beyond the core translational machinery, this compound and queuosine interact with a range of other RNA-binding proteins (RBPs), primarily the enzymes involved in their own biosynthesis, processing, and salvage.

The eukaryotic tRNA-guanine transglycosylase (eTGT) complex, a heterodimer of QTRT1 and QTRTD1, is essential for salvaging queuine (the base of queuosine) and inserting it into tRNA. acs.orgoup.com This complex specifically recognizes the target tRNAs and catalyzes the exchange of guanine for queuine, representing a key RBP interaction. acs.org

Another significant interaction involves the RBP angiogenin. The presence of queuosine in the anticodon loop has been shown to protect the tRNA from cleavage by angiogenin, an RNase that becomes active during stress conditions. nih.gov This protective effect suggests that the structure conferred by the Q modification is specifically recognized, or alternatively, that it sterically hinders the binding or catalytic activity of angiogenin.

While the enzymes of the queuosine pathway and protective interactions are documented, the broader interactome of queuosine-modified tRNA with the vast array of cellular RBPs remains an area of ongoing research.

Structural Basis of Specificity and Selectivity in the Molecular Recognition of Queuosine

The specific functions of queuosine in molecular recognition are rooted in its unique three-dimensional structure and the way it constrains the conformation of the tRNA anticodon loop. nih.govtandfonline.com

Computational modeling based on tRNA crystal structures has revealed that the queuosine modification makes the anticodon loop significantly more rigid compared to its unmodified guanosine (B1672433) counterpart. nih.govtandfonline.com This structural restriction is the result of an extensive network of intramolecular hydrogen bonds established by the queuosine side chain. nih.gov

Key interactions that stabilize this rigid conformation include:

A hydrogen bond between the quaternary amine of the 7-aminomethyl side chain and the carbonyl oxygen of the 7-deazaguanine (B613801) base. nih.govtandfonline.com

Hydrogen bonding between the dihydroxycyclopentenediol ring of the side chain and the phosphate (B84403) backbone of the adjacent nucleotide at position 33 (U33). nih.govtandfonline.com

This network effectively pre-organizes the anticodon loop into a specific conformation. nih.gov The resulting inflexibility is proposed to be the structural basis for queuosine's effect on codon recognition. The rigid loop is less able to adopt the optimal geometry for a perfect Watson-Crick pairing with a C-ending codon, thereby reducing the disparity in binding energy between NAC and NAU codons. nih.govtandfonline.com This structural pre-conformation ensures that the wobble interaction with U is as efficient as the pairing with C, providing a clear structural explanation for its role in eliminating codon bias and ensuring translational fidelity. nih.gov

Structural Feature of QueuosineInteraction PartnerConsequence
Quaternary amine of side chain Carbonyl oxygen of its own baseStabilizes side chain orientation. nih.gov
Dihydroxycyclopentenediol ring Phosphate backbone of U33Restricts anticodon loop flexibility. nih.govtandfonline.com
Pre-organized anticodon loop mRNA codon in ribosome A-siteAllows for near-equal recognition of C- and U-ending codons. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Nucleoside Oq

Quantitative Analysis of Nucleoside oQ via Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of modified nucleosides, including this compound. This hyphenated technique offers high sensitivity and specificity, enabling the separation of complex mixtures and the detection of analytes based on their mass-to-charge ratio (m/z).

Quantifying modified nucleosides like this compound from biological samples via mass spectrometry is fraught with several challenges. Modified nucleosides often exist at very low cellular concentrations, sometimes representing as little as 0.03–0.06% of total nucleotides nih.gov. This low abundance necessitates highly sensitive detection methods and efficient sample preparation to overcome matrix effects and achieve adequate signal-to-noise ratios. Furthermore, the dynamic range required to detect these minor modifications against the backdrop of abundant canonical nucleosides places significant strain on chromatographic separation and MS detection capabilities nih.gov. Chemical instabilities, such as isomerization or degradation under certain conditions, can also affect accurate quantification acs.org. Adsorption of nucleosides onto filtration membranes during sample processing is another potential pitfall that can lead to underestimation acs.org.

To address the inherent variability in sample preparation, ionization efficiency, and detector response, the use of Stable-Isotope Labeled Internal Standards (SILIS) is critical for accurate quantification nih.govacs.org. SILIS are synthesized molecules that are chemically identical to the target analyte but are enriched with stable isotopes (e.g., deuterium, 13C, 15N). Because SILIS share the same physicochemical properties as the native nucleoside, they co-elute chromatographically and are ionized similarly. By spiking a known amount of SILIS into each sample and calibrant solution, researchers can effectively compensate for fluctuations in the analytical process acs.org. The ratio of the native analyte signal to the SILIS signal provides a robust measure for precise and accurate quantification of this compound nih.gov.

High-Performance Liquid Chromatography (HPLC) for Separation and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) serves as a vital separation technique prior to mass spectrometric detection or for standalone compositional analysis. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating nucleosides due to their aromatic nature, which interacts with the stationary phase nih.gov. This separation is crucial for resolving this compound from other nucleosides and potential isobaric interferences. For instance, studies have reported that this compound and its precursor, queuosine (B110006) (Q), typically elute within a similar timeframe, around 30–32 minutes, underscoring the need for optimized chromatographic conditions pnas.org. A common chromatographic setup involves a reversed-phase C18 column, with mobile phases typically consisting of aqueous buffers (e.g., ammonium (B1175870) acetate) and organic modifiers (e.g., acetonitrile) nih.gov. The characteristic UV spectra of nucleosides, arising from their purine (B94841) or pyrimidine (B1678525) bases, further aid in their identification and quantification when coupled with UV detection nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR) and various 2D NMR experiments, is indispensable for the definitive structural confirmation of modified nucleosides like this compound. NMR provides detailed information about the atomic connectivity, stereochemistry, and electronic environment of the molecule nih.gov. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the precise structure of the base and sugar moieties, including the complex cyclopentene (B43876) ring modification in oQ, can be elucidated nih.gov. Beyond structural determination, NMR is a powerful tool for mapping molecular interactions. While specific interaction studies of this compound with proteins or other nucleic acid components using NMR are not detailed here, the technique is broadly applied to investigate binding sites, conformational changes, and dynamic processes involving modified nucleosides within larger biological complexes.

Application of Other Advanced Spectroscopic Techniques for this compound Characterization

In addition to LC-MS and NMR, other spectroscopic and analytical techniques contribute to the comprehensive characterization of this compound. UV-Vis spectrophotometry is commonly used as a detection method in HPLC, leveraging the characteristic absorbance profiles of nucleobases nih.govnih.gov. Mass spectrometry, beyond standard LC-MS, can be employed in various configurations, such as high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis, providing further structural insights nih.gov. Physical properties, such as molecular weight and elemental composition, are fundamental parameters derived from spectroscopic data and are crucial for identification echemi.comnih.gov.

Compound List:

this compound (Queuosine)

Queuosine (Q)

Epoxyqueuosine (oQ)

7-deazaguanosine (B17050)

Guanosine (B1672433)

Computational Chemistry and Molecular Modeling of Nucleoside Oq Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles of Nucleoside oQ

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of this compound. Methods like Density Functional Theory (DFT) are employed to characterize the distribution of electrons and the nature of chemical bonds within the queuosine (B110006) molecule. These calculations can reveal how the complex modifications of the guanine (B1146940) base influence its electronic properties, such as its ability to form hydrogen bonds and engage in base stacking interactions.

Research using DFT has been applied to understand the base-pairing properties of modified nucleobases. Such studies can elucidate how the unique chemical substituents of queuosine, as compared to guanine, might alter its inherent base-pairing capabilities, which is crucial for its function in the wobble position of the anticodon. By calculating properties like electrostatic potential and frontier molecular orbitals, researchers can predict the most likely sites for chemical reactions and interactions, providing a basis for understanding its role in biological processes and for the design of novel analogues.

Molecular Dynamics Simulations to Investigate the Conformational Behavior of this compound within tRNA and Ribosomal Complexes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biological systems over time. These simulations have been instrumental in revealing the conformational landscape of this compound within the context of transfer RNA (tRNA) and its complexes with the ribosome.

Computational modeling based on the crystal structure of tRNAAsp has shown that the queuosine modification at the wobble position (position 34) acts as a structural constraint, reducing the flexibility of the tRNA anticodon loop. This rigidity is attributed to an extensive network of intra- and intermolecular hydrogen bonds established by the queuosine side chain.

Key Hydrogen Bonding Interactions of this compound in tRNAAsp:

Interacting Atoms of this compound Interacting Partner Type of Interaction
Quaternary amine of the 7-aminomethyl side chain Carbonyl oxygen of the queuosine base Intra-residue hydrogen bond

This stabilized conformation is proposed to facilitate a cross-loop hydrogen bond between the Uridine (B1682114) 33 base and the phosphoribosyl backbone of the Cytosine at position 36. The reduced flexibility of the queuosine-modified anticodon loop is thought to influence codon-anticodon interactions, preventing bias between the cognate codons GAC and GAU for tRNAAsp. While detailed MD simulations of queuosine within the full ribosomal complex are complex, these findings on tRNA dynamics provide a crucial foundation for understanding how this modification influences the decoding process on the ribosome.

Ligand-Protein Docking and Binding Free Energy Calculations for Queuosine-Interacting Systems

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein to form a stable complex. This method, combined with binding free energy calculations, is vital for understanding the interactions of queuosine with enzymes involved in its biosynthesis and function, such as tRNA-guanine transglycosylase (TGT).

Docking studies can help identify the key amino acid residues in the active site of TGT that interact with queuine (B138834), the base of queuosine. These models provide a structural basis for the enzyme's substrate specificity. Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex. A more negative binding free energy score generally indicates a stronger and more stable interaction.

These computational approaches are not only crucial for understanding the natural biological interactions of queuosine but also for the rational design of inhibitors targeting enzymes like TGT, which is a potential therapeutic target. By predicting how tightly a designed molecule will bind, these calculations can guide the development of more potent and specific drugs.

Development of Predictive Computational Models for this compound Functionalization and Analogue Design

The development of predictive computational models is a cornerstone of modern medicinal chemistry, enabling the rational design of novel molecules with desired properties. While specific predictive models for this compound functionalization are an emerging area, the established principles of quantitative structure-activity relationship (QSAR) and machine learning can be applied.

Generative machine learning models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on known nucleoside structures and their properties to generate novel molecular architectures. These models can explore a vast chemical space to propose new queuosine analogues with potentially enhanced or modified functions.

The process of designing new analogues can be guided by computational tools that predict synthetic viability, ensuring that the designed molecules are accessible through known chemical reactions. By integrating these predictive models, researchers can accelerate the discovery and optimization of queuosine analogues for various therapeutic and research applications.

Computational Exploration of Structure-Activity Relationships for Queuosine Analogues

Computational exploration of structure-activity relationships (SAR) aims to identify the key structural features of a molecule that are responsible for its biological activity. For queuosine analogues, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed.

These methods correlate the 3D structural properties of a series of analogues with their measured biological activity. For instance, a 3D-QSAR study on a set of queuosine analogues could reveal which modifications to the cyclopentene (B43876) ring or the 7-deazaguanine (B613801) core lead to increased or decreased activity against a particular biological target. The output of such an analysis is often a 3D contour map that visually represents the regions where steric bulk, positive or negative charge, or hydrogen bonding capabilities are favorable or unfavorable for activity.

These computational SAR studies provide valuable insights that can guide the design of more potent and selective queuosine analogues, minimizing the need for extensive and costly synthesis and testing of numerous compounds.

Broader Research Applications and Expanded Genetic Alphabet Contexts

Nucleoside oQ as a Paradigmatic Model for Research into Other Hypermodified Nucleosides

Hypermodified nucleosides, characterized by complex chemical alterations to the basic purine (B94841) or pyrimidine (B1678525) structure, are found across all domains of life and play critical roles in nucleic acid function. researchgate.net this compound (Queuosine) and the related archaeal nucleoside, Archaeosine, are prime examples of such modifications. researchgate.netasm.org Both are 7-deazaguanosine (B17050) derivatives, a structural motif that makes their biosynthesis particularly complex and interesting to researchers. nih.gov

The study of Queuosine's intricate biosynthetic pathway provides a valuable roadmap for understanding how other complex nucleosides are assembled. nih.gov Unlike most modified nucleosides that are synthesized by enzymes directly modifying a base within a full tRNA molecule, the pathway for Queuosine (B110006) and Archaeosine involves the initial, independent synthesis of a modified base precursor (queuine for Queuosine, and 7-cyano-7-deazaguanine for Archaeosine). researchgate.netnih.gov This precursor is then inserted into the tRNA by a specific enzyme, tRNA-guanine transglycosylase (TGT), which exchanges it for a genetically encoded guanine (B1146940). researchgate.net This base-exchange mechanism is a key area of study, and understanding the specificity and catalytic action of TGT enzymes in the Queuosine pathway offers insights applicable to the study of similar enzymes involved in other nucleoside modifications.

Research into Queuosine has helped establish fundamental principles of how hypermodification impacts tRNA structure and function, particularly at the wobble position of the anticodon, which is crucial for the fidelity of protein synthesis. researchgate.netwikipedia.org The knowledge gained from studying Queuosine's role in codon recognition and translational accuracy serves as a paradigm for investigating the functional significance of other hypermodified nucleosides found in tRNA, such as Wyosine and its derivatives. researchgate.net

Design and Application of Unnatural Base Pairs (UBPs) and Expanded Genetic Alphabets Inspired by Modified Nucleosides

The quest to move beyond the four-letter (A, T, G, C) genetic alphabet is a central goal in synthetic biology. nih.gov The creation of a stable, replicable, and transcribable third base pair—an unnatural base pair (UBP)—would dramatically expand the information storage capacity of DNA and enable the creation of novel biological molecules and systems. nih.govnih.govresearchgate.net Modified nucleosides like this compound provide inspiration for this endeavor, demonstrating that the cellular machinery, particularly polymerases, can recognize and utilize structures that deviate significantly from the canonical nucleosides. researchgate.net

The development of UBPs has explored various chemical strategies, moving beyond the hydrogen-bonding logic of natural base pairs to include hydrophobic and packing interactions. researchgate.netacs.org The idea is to create nucleobase analogs that are structurally distinct from the natural bases, ensuring they pair only with their designated unnatural partner, thus forming an orthogonal system within the DNA. igem.org Successful UBPs must be efficiently and faithfully replicated by DNA polymerases and transcribed into RNA by RNA polymerases. nih.gov

Table 1: Examples of Unnatural Base Pair Systems

UBP NameComponent 1Component 2Pairing PrincipleKey Feature
Ds-Px 7-(2-thienyl)-imidazo[4,5-b]pyridine (Ds)2-nitro-4-propynylpyrrole (Px)Hydrophobic/Steric FitHigh selectivity in PCR amplification. nih.gov
Ds-Pa 7-(2-thienyl)-imidazo[4,5-b]pyridine (Ds)pyrrole-2-carbaldehyde (Pa)Hydrophobic/Steric FitEfficient in T7 transcription for RNA modification. nih.govsemanticscholar.org
dNaM-dTPT3 dNaMdTPT3HydrophobicFunctions in vivo in a semi-synthetic organism. researchgate.net
isoG-isoC Isoguanosine (isoG)Isocytosine (isoC)Alternative H-BondingEarly UBP model; used for in vitro translation. nih.govigem.org

A major hurdle in expanding the genetic alphabet is that natural DNA and RNA polymerases have evolved over billions of years for high-fidelity recognition of their natural substrates (dATP, dGTP, dCTP, dTTP). nih.govgeneseo.edu They are often inefficient at incorporating unnatural nucleoside triphosphates (dNTPs) and extending the nucleic acid chain afterward. acs.org To overcome this, researchers have focused on engineering these polymerases. researchgate.netnih.gov

By modifying the active sites of polymerases, scientists can enhance their ability to accept and process UBPs. frontiersin.org For example, the Therminator DNA polymerase, an engineered variant of the 9°N DNA polymerase, shows broad substrate tolerance and can incorporate a variety of modified nucleotides, including those forming UBPs. frontiersin.org Similarly, variants of T7 RNA polymerase have been developed that can efficiently transcribe DNA templates containing UBPs, allowing for the synthesis of RNA molecules with a five-letter alphabet. rsc.org These engineered enzymes are crucial for the practical application of expanded genetic alphabets, enabling the amplification of synthetic DNA via PCR and the production of functionally modified RNA. nih.govresearchgate.net

One established method uses a DNA template containing an unnatural base (e.g., Ds). During transcription with an engineered RNA polymerase, a modified, unnatural nucleotide triphosphate (e.g., a fluorescein-linked PaTP) is supplied. nih.govsemanticscholar.org The polymerase specifically incorporates the modified Pa nucleotide into the growing RNA chain only at the position opposite the Ds base in the template. nih.govsemanticscholar.org This technique provides a powerful alternative to traditional chemical synthesis or post-synthetic modification, enabling the production of long, site-specifically labeled RNA molecules for studying nucleic acid structure, function, and interactions. google.comresearchgate.net

Directed Evolution and Engineering of Polymerases for Acceptance of Unnatural this compound Analogues

While natural polymerases have some limited capacity to incorporate modified nucleotides, achieving high efficiency and fidelity, especially for bulky or significantly altered analogues, requires protein engineering. nih.govresearchgate.net Directed evolution is a powerful technique used to create polymerase variants with desired properties. frontiersin.orgnih.gov This process involves generating a large library of mutant polymerase genes, expressing the variant enzymes, and then selecting for those that can effectively incorporate the specific unnatural nucleotide of interest. researchgate.netfrontiersin.org

For instance, systems like compartmentalized self-replication (CSR) or phage display allow for the selection of active polymerase mutants from vast libraries. researchgate.netnih.gov In these systems, a polymerase's survival and amplification are linked to its ability to replicate its own gene using the unnatural substrates. frontiersin.org Through multiple rounds of mutation and selection, polymerases can be evolved to not only accept analogues of this compound but also to extend the DNA chain after incorporation, a critical step for successful amplification. frontiersin.orgfrontiersin.org This approach has been successfully used to evolve polymerases that can synthesize DNA containing various modifications, including those that expand the genetic alphabet. nih.govnih.gov

Development of this compound Analogues as Biochemical Probes and Tools

The unique structure of this compound makes it an attractive scaffold for the design of biochemical probes to study nucleic acid biology. escholarship.org By chemically synthesizing analogues of Queuosine where specific functional groups are attached, researchers can create tools for a variety of applications. mdpi.comnih.gov For example, attaching an affinity tag like biotin (B1667282) to a Queuosine analogue allows for the isolation and identification of proteins that bind to specific tRNA molecules. Other modifications can introduce cross-linking agents to map nucleic acid-protein interactions or spectroscopic labels to monitor molecular dynamics. nih.gov

These synthetic analogues, when provided as modified nucleoside triphosphates, can be enzymatically incorporated into DNA or RNA using the engineered polymerases described above. nih.gov This combination of chemical synthesis and enzymatic incorporation provides a versatile platform for generating custom-modified nucleic acids to probe complex biological processes. escholarship.org

Fluorescent nucleoside analogues are invaluable tools for studying the structure, dynamics, and interactions of DNA and RNA. researchgate.netnih.gov Unlike bulky fluorescent dyes that are attached via flexible linkers, a fluorescent nucleoside analogue is directly integrated into the nucleic acid sequence, providing a more precise and less disruptive reporter of the local environment. cancer.gov

An ideal fluorescent nucleoside probe should be structurally similar to a natural nucleoside to minimize perturbation of the nucleic acid structure. cancer.gov Its fluorescence properties, such as intensity and emission wavelength, should be sensitive to changes in its microenvironment, such as base stacking, solvent exposure, or binding to a protein. researchgate.netresearchgate.net

By designing and synthesizing analogues of this compound that incorporate a fluorophore, researchers can create sensitive probes for monitoring biological processes in real-time. researchgate.net For example, a fluorescent Queuosine analogue incorporated into the anticodon loop of a tRNA could report on the conformational changes that occur upon codon binding on the ribosome. These probes can be used in a range of biophysical techniques, including fluorescence resonance energy transfer (FRET) and fluorescence anisotropy, to measure distances, detect binding events, and monitor the folding and unfolding of nucleic acids. nih.govnih.gov

Integration of Bioorthogonal Chemistries with this compound Analogues for Cellular Studies

The study of modified nucleosides, such as the queuosine precursor epoxyqueuosine (this compound), within their native biological context, presents significant challenges due to their complex cellular environment. Bioorthogonal chemistry offers a powerful solution by utilizing chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgresearchgate.net This approach enables the precise labeling and tracking of biomolecules, providing insights into their function, localization, and dynamics.

The core strategy involves a two-step process. First, a synthetic analogue of a target molecule, such as a precursor to queuosine, is designed to include a "bioorthogonal handle"—a small, inert functional group like an azide (B81097) or an alkyne. researchgate.net This analogue is introduced to cells, which metabolically incorporate it into larger biomolecules, such as tRNA. researchgate.net In the second step, a probe molecule carrying the complementary functional group is administered. This probe, often a fluorescent dye or an affinity tag, selectively reacts with the incorporated handle in a "click" reaction, thereby attaching the label to the target biomolecule. nih.govnih.gov

Recent research has demonstrated the successful application of this methodology to the queuosine pathway. oup.com Scientists synthesized a derivative of the queuosine precursor, preQ₁, containing an azido (B1232118) moiety (preQ₁-L1). oup.com This semi-synthetic analogue was successfully incorporated into the tRNA of E. coli and S. pombe in vivo. The presence of the azido handle allows for subsequent derivatization via click chemistry, enabling researchers to visualize or isolate tRNAs that have undergone this specific modification. oup.com This work confirms that synthetic analogues related to the queuosine family can be integrated into cellular metabolic and tRNA modification circuits, paving the way for detailed studies of their roles in translation and cellular homeostasis. oup.com

Table 1: Key Components in Bioorthogonal Labeling of Nucleoside Analogues

ComponentDescriptionExample in Queuosine Pathway Studies
Metabolic AnalogueA synthetic version of a natural nucleoside or its precursor, modified to contain a bioorthogonal handle.preQ₁-L1, an azido-derivative of the queuosine precursor preQ₁. oup.com
Bioorthogonal HandleA small, chemically inert functional group that does not react with biological molecules.Azide group (-N₃). oup.com
Complementary ProbeA molecule (e.g., a fluorophore) equipped with a functional group that reacts specifically with the bioorthogonal handle.An alkyne-modified fluorescent dye for use in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Bioorthogonal ReactionThe specific, high-yield chemical reaction between the handle and the probe that occurs within the cellular environment.Copper-free "click chemistry" (SPAAC). wikipedia.org

Role of Unnatural Nucleosides in the Creation of Semi-Synthetic Organisms

The creation of semi-synthetic organisms (SSOs) represents a monumental step in synthetic biology, fundamentally expanding the information storage capacity of life. pnas.org All natural life on Earth is encoded by a genetic alphabet consisting of four letters (A, T, C, and G) that form two base pairs. sciencealert.comprogress.org.uk SSOs are organisms, typically bacteria like E. coli, that are engineered to stably maintain and replicate DNA containing an expanded genetic alphabet, which includes a third, unnatural base pair (UBP). researchgate.netnih.gov

These UBPs are formed by nucleosides that are not derivatives of natural bases but are entirely synthetic molecules. nih.gov A prominent example is the UBP formed between the unnatural nucleosides dNaM and dTPT3. bioscience.co.uk Unlike natural base pairs, which are held together by complementary hydrogen bonds, these UBPs primarily associate through hydrophobic and packing forces. nih.govacs.org

The development of a stable SSO required overcoming several significant biological hurdles:

Uptake of Unnatural Nucleosides: As charged nucleoside triphosphates, the building blocks for DNA synthesis cannot passively cross the cell membrane. This was solved by equipping the E. coli with a nucleotide triphosphate transporter protein from the alga Phaeodactylum tricornutum (PtNTT2), which efficiently imports the necessary unnatural triphosphates from the growth medium into the cell. nih.govlatimes.com

Replication and Stability: The cell's native DNA polymerase machinery must be able to accurately and efficiently replicate the DNA containing the UBP during cell division. bioscience.co.uk Initial SSOs struggled with retaining the UBP, often losing it over generations. pnas.orgsciencealert.com Stability was significantly improved through chemical optimization of the unnatural nucleosides (e.g., transitioning from an earlier partner, d5SICS, to the more robust dTPT3) and by employing gene-editing tools like CRISPR-Cas9 to engineer the host cell to recognize and maintain the UBP. sciencealert.compnas.org

Crucially, these SSOs can not only store the increased genetic information but also retrieve it. Researchers have demonstrated that the DNA containing the dNaM-dTPT3 pair can be transcribed into messenger RNA (mRNA) and subsequently used by the ribosome to direct the site-specific incorporation of non-canonical amino acids into proteins. researchgate.netnih.gov This breakthrough lays the foundation for creating organisms capable of producing entirely new proteins with novel functions, opening up new possibilities for medicine and materials science. progress.org.uknih.gov

Table 2: Key Unnatural Nucleosides Used in Semi-Synthetic Organisms

Unnatural NucleosidePairing PartnerKey Features
dNaMd5SICS or dTPT3Forms a UBP based on hydrophobic and packing interactions rather than hydrogen bonding. nih.govacs.org
d5SICSdNaMAn early-generation pairing partner for dNaM used in the first proof-of-concept SSOs. pnas.org
dTPT3dNaMAn optimized pairing partner for dNaM that offers greater stability and more efficient replication in vivo compared to d5SICS. pnas.orgpnas.org

Future Directions and Emerging Research Avenues for Nucleoside Oq

Development of Novel Methodologies for Real-time Characterization of Nucleoside oQ's Dynamic Roles

A significant challenge in understanding the full spectrum of this compound's functions has been the difficulty in observing its dynamics in real-time within living cells. nih.gov Traditional methods for detecting RNA modifications often involve the isolation and degradation of RNA, providing only a static snapshot of the modification landscape. nih.govlabome.com However, the field is moving towards more dynamic and less invasive techniques.

Future research will likely focus on the development and refinement of methodologies for the real-time characterization of queuosine's dynamic roles. This includes the advancement of techniques like nanopore sequencing, which has shown promise in directly detecting 7-deazaguanine (B613801) derivatives like queuosine (B110006) in native tRNA. nih.govresearchgate.net Further improvements in this technology could enable the monitoring of changes in queuosine modification levels in response to various cellular stimuli or environmental changes in real-time.

Another promising avenue is the development of fluorescent probes that can specifically bind to queuosine-modified tRNA. These probes could be utilized in advanced microscopy techniques to visualize the subcellular localization and trafficking of queuosinated tRNAs, providing insights into their dynamic functions in different cellular compartments.

Table 1: Emerging Methodologies for Real-time this compound Characterization

Methodology Principle Potential Application for this compound
Advanced Nanopore Sequencing Direct RNA sequencing that detects modifications as disruptions in the ionic current. nih.gov Real-time monitoring of queuosine modification status on tRNAs in response to cellular stress or nutrient availability. nih.gov
Fluorescent Probes Small molecules or aptamers that exhibit a fluorescent signal upon binding to queuosine. Live-cell imaging of the subcellular localization and dynamics of queuosine-modified tRNAs.
Mass Spectrometry-based Approaches Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for sensitive detection. biorxiv.orgnih.gov While not strictly real-time, can provide highly accurate quantitative data on queuosine levels in different cellular states, which can be correlated with dynamic processes.

Exploration of Previously Undiscovered Biological Functions and Pathways Influenced by this compound

While the role of this compound in modulating translation is established, emerging evidence suggests its influence extends far beyond this canonical function. bluetools-project.eu Recent studies have begun to uncover its involvement in a broader range of biological processes, opening up exciting avenues for future exploration.

Bioinformatic analyses have predicted that the presence or absence of queuosine can impact a wide array of cellular functions, including DNA repair, cell cycle regulation, and ubiquitination. bluetools-project.eu Future research will aim to experimentally validate these predictions and elucidate the molecular mechanisms by which queuosine exerts these effects. For instance, studies have linked queuosine availability to the expression of key genes involved in cell survival and proliferation, such as p53 and Akt, suggesting a potential role in cancer biology. bluetools-project.eu

Furthermore, the connection between queuosine, the gut microbiome, and host health is a rapidly growing area of interest. nih.govbioengineer.org Since humans obtain the queuosine precursor, queuine (B138834), from their diet and gut bacteria, variations in the microbiome could have significant impacts on the host's queuosine status and, consequently, on various physiological processes. bioengineer.orgtcd.ie Future investigations will likely delve deeper into how the interplay between diet, the microbiome, and queuosine modification influences health and disease, particularly in the context of neurological and metabolic disorders. nih.govnih.gov

Recent findings have also highlighted the critical role of queuosine in mitochondrial function and cellular responses to stress. nih.govnih.gov A deficiency in queuosine has been shown to impair mitochondrial translation and lead to a shift towards aerobic glycolysis, a hallmark of the Warburg effect observed in cancer cells. nih.gov Understanding how queuosine modification is regulated under different stress conditions and its impact on cellular signaling pathways will be a key focus of future research.

Engineering of Biosensors and Diagnostic Tools Leveraging Queuosine Recognition Principles

The unique chemical structure of queuosine presents an opportunity for the development of highly specific biosensors and diagnostic tools. Such tools could enable the rapid and sensitive detection of queuosine levels in biological samples, providing valuable insights into an individual's nutritional status, gut microbiome health, and potential disease risk.

The development of aptamers—short, single-stranded DNA or RNA molecules that can bind to specific targets—that recognize queuosine with high affinity and specificity is a promising approach. These aptamers could be integrated into various biosensor platforms, such as those based on fluorescence, electrochemistry, or quartz crystal microbalance, to create sensitive detection systems. nih.govresearchgate.net

Furthermore, the principles of queuosine recognition by its natural binding partners, such as the tRNA-guanine transglycosylase (TGT) enzyme, could be harnessed to engineer protein-based biosensors. oup.com By fusing a queuosine-binding domain to a reporter protein, it may be possible to create genetically encoded biosensors that can monitor intracellular queuosine concentrations in real-time.

Table 2: Potential Biosensor Platforms for this compound Detection

Biosensor Type Recognition Element Transduction Mechanism Potential Application
Aptamer-based Biosensor Queuosine-specific aptamer Fluorescence, colorimetry, or electrochemical signal change upon binding. nih.gov Point-of-care testing of queuosine levels in blood or urine.
Protein-based Biosensor Engineered TGT enzyme or other queuosine-binding proteins. Förster Resonance Energy Transfer (FRET) or other conformational change-based signal. Live-cell imaging of intracellular queuosine dynamics.
Organic Electrochemical Transistors (OECTs) Functionalized with queuosine-specific bioreceptors. Changes in ion flow and electrical signal upon analyte binding. ualberta.ca Highly sensitive and label-free detection in complex biological fluids.

The development of such diagnostic tools could have significant clinical implications, potentially enabling the early detection of diseases associated with altered queuosine metabolism and facilitating the development of personalized nutritional interventions.

Advanced Interdisciplinary Research Integrating Chemical Biology, Biophysics, and Bioinformatics for Comprehensive Understanding

A truly comprehensive understanding of this compound will necessitate a highly interdisciplinary approach that integrates the strengths of chemical biology, biophysics, and bioinformatics. hilarispublisher.com

Chemical biology will be instrumental in synthesizing novel queuosine analogs and probes. oup.com These tools will be invaluable for elucidating the mechanisms of queuosine-modifying enzymes and for developing new therapeutic agents that target these pathways. hilarispublisher.com

Biophysics will provide crucial insights into the structural and dynamic consequences of queuosine modification on tRNA and its interactions with the ribosome. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and single-molecule methods can reveal how queuosine influences tRNA folding, stability, and codon recognition at an atomic level.

Bioinformatics will play a central role in analyzing large-scale datasets, such as those generated from transcriptomics, proteomics, and metabolomics, to identify the global impact of queuosine on cellular networks. bluetools-project.eunih.gov Computational modeling and simulations will also be essential for predicting the effects of queuosine on tRNA structure and for designing new biosensors and therapeutic molecules.

The convergence of these disciplines will create a synergistic research environment, fostering innovative approaches to tackle the remaining questions surrounding this compound. This integrated strategy will be key to unlocking the full potential of this unique molecule in both basic science and clinical applications.

Q & A

Q. What analytical methods are recommended for detecting and quantifying epoxyqueuosine (oQ) in RNA samples?

To detect oQ in RNA, reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem UV-visible spectrophotometry and mass spectrometry is widely used. RNA is isolated, digested, and dephosphorylated before analysis. Epoxyqueuosine and queuosine (Q) elute at ~30–32 min in chromatograms, with oQ detected via extracted ion chromatograms (m/z = 426). Validation involves comparing retention times and spectral profiles with standards .

Q. How does the presence of oQ in tRNA relate to its biological function in E. coli?

oQ is a modified nucleoside derived from queuosine, which is critical for tRNA structure and function. Studies show oQ is a transient intermediate in the queuosine biosynthesis pathway. Its presence in RNA suggests a role in tRNA modification fidelity, though its exact biological significance requires further exploration. Deletion of genes like tgt or QueA abolishes oQ and Q, impairing tRNA maturation .

Q. What experimental controls are essential when studying oQ in genetic knockout strains?

Key controls include:

  • Wild-type strains to establish baseline oQ/Q ratios.
  • Strains with deletions in upstream biosynthesis genes (e.g., cph4 synthase, preQ0 reductase) to confirm pathway dependencies.
  • Validation via UV-visible and mass spectrometry to rule out contamination or degradation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in oQ quantification across studies, such as variability in oQ/Q ratios?

Variability may arise from differences in growth conditions, RNA extraction protocols, or instrument sensitivity. Mitigation strategies include:

  • Standardizing culture conditions (e.g., Lennox broth vs. minimal media).
  • Using internal standards (e.g., isotopically labeled oQ) for mass spectrometry calibration.
  • Reporting peak intensity ratios (oQ:Q) rather than absolute concentrations to account for technical variability .

Q. What advanced techniques could elucidate the metabolic interplay between oQ reductase and queuosine salvage pathways?

Isotopic tracing (e.g., ¹³C-labeled precursors) combined with RNA-seq or proteomics can map metabolic flux. CRISPR-Cas9-mediated gene silencing of QueA or tgt followed by LC-MS/MS analysis may reveal compensatory pathways. Comparative studies in E. coli mutants lacking oQ reductase could clarify its role in tRNA modification .

Q. How do researchers design experiments to distinguish between oQ’s structural vs. catalytic roles in tRNA?

  • Structural analysis : Cryo-EM or NMR of tRNA with/without oQ modifications.
  • Functional assays : Measure translation efficiency in oQ-deficient strains using ribosome profiling.
  • Enzymatic studies : Test tRNA stability under stress (e.g., oxidative conditions) to assess oQ’s protective role .

Q. What statistical approaches are appropriate for analyzing oQ biosynthesis kinetics?

Time-course experiments paired with nonlinear regression models (e.g., Michaelis-Menten kinetics) can estimate enzyme activity. Multivariate analysis (PCA or PLS-DA) may identify correlations between oQ levels and metabolic intermediates. Bootstrapping methods are recommended for small sample sizes .

Methodological and Data Analysis Considerations

Q. How should researchers validate the specificity of oQ detection in complex RNA extracts?

  • Perform spike-and-recovery experiments with synthetic oQ.
  • Use MS/MS fragmentation to confirm molecular fingerprints.
  • Compare retention times with authentic standards under identical chromatographic conditions .

Q. What are the pitfalls in interpreting oQ absence in RNA from QueA knockout strains?

While QueA deletion eliminates oQ and Q, preQ1 nucleoside (m/z = 312) accumulates, indicating pathway blockage. Researchers must verify RNA purity and ensure knockout efficiency via PCR or Western blot. False negatives may arise from incomplete gene deletion or compensatory mechanisms .

Q. How can FAIR data principles enhance reproducibility in oQ research?

Adopt Findable, Accessible, Interoperable, and Reusable (FAIR) standards:

  • Publish raw chromatograms and mass spectra in open repositories.
  • Annotate datasets with metadata (e.g., growth conditions, instrument parameters).
  • Use standardized ontologies (e.g., ChEBI for chemical identifiers) to improve cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.